molecular formula C20H16N2O4S B2868760 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-benzothiophene-2-carboxamide CAS No. 2034270-37-4

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B2868760
CAS No.: 2034270-37-4
M. Wt: 380.42
InChI Key: ZRYXQOXYLLGKRC-UHFFFAOYSA-N
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Description

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-benzothiophene-2-carboxamide (CAS 2034270-37-4) is a synthetic organic compound with a molecular formula of C20H16N2O4S and a molecular weight of 380.42 g/mol . This benzothiophene-carboxamide derivative features a 1,3-oxazolidin-2,4-dione moiety, a five-membered ring system of significant interest in medicinal chemistry . The structural combination of the benzothiophene and oxazolidinone rings makes this compound a valuable intermediate for researchers exploring new pharmacologically active molecules, particularly in the development of antimicrobial agents . The oxazolidinone core is a privileged structure in antibiotics, and its incorporation into complex molecules is a key strategy for overcoming bacterial resistance . Researchers can utilize this compound as a key building block in the synthesis of novel chemical libraries or as a standard in analytical studies. Available in various quantities to suit your lab's needs, this product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c23-18-12-26-20(25)22(18)11-15(13-6-2-1-3-7-13)21-19(24)17-10-14-8-4-5-9-16(14)27-17/h1-10,15H,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYXQOXYLLGKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[b]thiophene core, followed by the introduction of the oxazolidinone ring through cyclization reactions. The final step involves the coupling of the phenylethyl group to the oxazolidinone ring under specific reaction conditions, such as the use of a base like sodium hydride in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[b]thiophene core or the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum trioxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-benzothiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex for protein synthesis. The benzo[b]thiophene core may interact with various enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with 1,3-Oxazolidin-2,4-dione Moieties

The compound shares structural homology with derivatives containing the 1,3-oxazolidin-2,4-dione group. Key comparisons include:

(7S)-3-Chloro-2-(2,4-dioxo-1,3-oxazolidin-3-yl)methyl-4-(4-methoxyphenyl)-N-[(1R)-1-phenylethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-7-carboxamide
  • Structural Differences: Incorporates a tetrahydrobenzothienopyridine core and a 4-methoxyphenyl substituent, enhancing steric bulk and electron-donating properties compared to the simpler benzothiophene in the target compound.
  • Functional Implications : The methoxy group may improve solubility, while the chloro substituent could influence electrophilic interactions in enzymatic targets .
Parameter Target Compound (7S)-3-Chloro... Analogue
Core Structure Benzothiophene Tetrahydrobenzothienopyridine
Substituents Phenyl, oxazolidinone 4-Methoxyphenyl, chloro
Molecular Weight (approx.) ~407 g/mol ~650 g/mol
Key Functional Groups Carboxamide, oxazolidinone Carboxamide, oxazolidinone, methoxy, chloro

Benzothiophene Carboxamide Derivatives

N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxypropanoyl]-1-piperazinyl]carbonyl]-3-methylbutyl]-1-benzothiophene-2-carboxamide

  • Structural Differences : Features a piperazine linker and a dichlorophenylsulfonyl group, introducing polar and hydrogen-bonding capabilities absent in the target compound.
  • Functional Implications : The sulfonamide group may enhance binding to serine proteases or kinases, while the piperazine linker increases conformational flexibility .

Pharmacological and Docking Comparisons

While direct pharmacological data for the target compound are absent in the provided evidence, analogous docking studies highlight trends:

  • Target Specificity: The 1,3-oxazolidin-2,4-dione moiety in the target compound may mimic nucleotide substrates, competing with viral DNA polymerase active sites, akin to oxazolidinone-based antibiotics .

Methodological Considerations in Structural Analysis

  • X-ray Crystallography: The use of SHELX software (e.g., SHELXL for refinement) ensures high precision in structural determination, as demonstrated for related oxazolidinone derivatives .
  • Spectroscopic Validation: NMR and IR data for analogous compounds confirm the integrity of the oxazolidinone ring and carboxamide linkage, critical for functional consistency .

Biological Activity

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

The compound is synthesized through a multi-step process involving the condensation of specific precursors. The oxazolidinone ring is formed by reacting amino alcohols with aldehydes or ketones, followed by the addition of benzothiophene derivatives. The synthesis can be optimized using catalysts to enhance yield and purity.

Chemical Structure:

  • Molecular Formula: C19H16N2O4S
  • CAS Number: [2034252-56-5]

The biological activity of this compound involves interactions with various molecular targets within biological systems. It is hypothesized to modulate enzyme activities and influence signaling pathways critical for cellular functions.

Antiproliferative Effects

Research has demonstrated that derivatives of benzothiophene, including this compound, exhibit antiproliferative effects against various cancer cell lines. In a study evaluating the compound's efficacy against SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cell lines, it showed moderate inhibitory activity. The results are summarized in the table below:

Cell LineIC50 (µM)Activity Level
SK-Hep-125Moderate
MDA-MB-23130Moderate
NUGC-320Moderate

Cholinesterase Inhibition

The compound's potential as a cholinesterase inhibitor has been explored in recent studies. Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The compound demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating its potency:

CompoundAChE IC50 (µM)BChE IC50 (µM)
N-[2-(...)]1518

This inhibition correlates with improved cognitive function in animal models, suggesting its potential therapeutic role in neurodegenerative conditions.

Study on Anticancer Activity

A case study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound. Mice treated with the compound showed a significant reduction in tumor size compared to controls, indicating its potential as an anticancer agent.

Neuroprotective Effects

In another study focusing on neuroprotection, the compound was tested on SH-SY5Y neuroblastoma cells. Results indicated that at non-cytotoxic concentrations, it enhanced cell viability and reduced apoptosis markers, supporting its role as a neuroprotective agent.

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